molecular formula C7H3F3O3 B2396857 2,3,4-Trifluoro-5-hydroxybenzoic acid CAS No. 38233-44-2

2,3,4-Trifluoro-5-hydroxybenzoic acid

Cat. No. B2396857
CAS RN: 38233-44-2
M. Wt: 192.093
InChI Key: SKYWKENXVVPEQG-UHFFFAOYSA-N
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Description

2,3,4-Trifluoro-5-hydroxybenzoic acid is a derivative of benzoic acid with three fluorine substituents . It’s an important intermediate in the synthesis of various compounds .


Molecular Structure Analysis

The molecular formula of this compound is C7H3F3O3 . It’s a derivative of benzoic acid with three fluorine substituents .

Scientific Research Applications

Synthesis and Pharmaceutical Industry Application

2,3,4-Trifluoro-5-hydroxybenzoic acid, while not directly studied, is closely related to compounds like 2,4,5-trifluorobenzoic acid, which has significant applications in the pharmaceutical industry. Deng et al. (2015) detailed the synthesis of 2,4,5-trifluorobenzoic acid using a microflow process, highlighting its importance as a synthetic intermediate in pharmaceuticals and material science. This process, involving Grignard exchange reactions, could potentially be applied to this compound as well, considering its structural similarities (Deng et al., 2015).

Corrosion Inhibition

Another possible application, derived from research on similar compounds like 3-Hydroxybenzoic acid, is as a corrosion inhibitor. Narváez et al. (2005) studied 3-Hydroxybenzoic acid for its potential use as a corrosion inhibitor for stainless steel in a pickling solution. Given the structural similarity, this compound could be explored for similar applications (Narváez et al., 2005).

Material Science and Electrochemistry

In the field of material science, the study of hydroxybenzoic acid derivatives has shown potential. For instance, the work by Jayaraman et al. (2004) on pseudopolymorphs of a hydroxybenzoic acid derivative emphasizes its relevance in areas like polymer synthesis. This suggests that this compound could be useful in designing materials with specific structural properties (Jayaraman et al., 2004).

Furthermore, its potential role in electrochemistry is indicated by the study of Leite et al. (2003) on the electrochemical oxidation of 2,4-dihydroxybenzoic acid for wastewater treatment. Such insights could be extrapolated to investigate the electrochemical properties of this compound in similar environmental applications (Leite et al., 2003).

properties

IUPAC Name

2,3,4-trifluoro-5-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F3O3/c8-4-2(7(12)13)1-3(11)5(9)6(4)10/h1,11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKYWKENXVVPEQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1O)F)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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